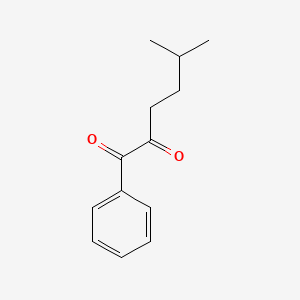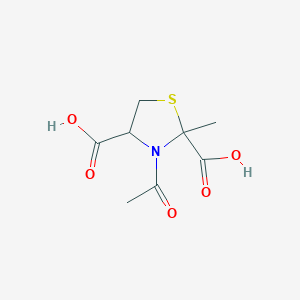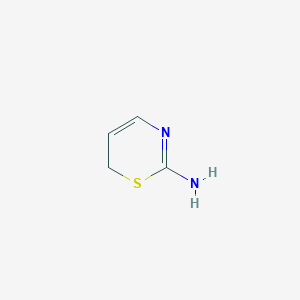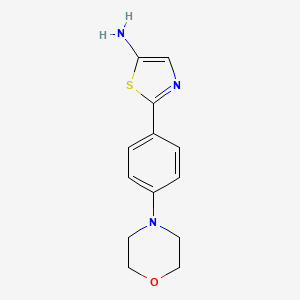
1,6-Naphthyridine-8-methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Naphthyridine-8-methanamine is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are characterized by a fused-ring system resulting from the fusion of two pyridine rings through two adjacent carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Naphthyridine-8-methanamine typically involves the reaction of pre-prepared intermediates under specific conditions. One common method includes the reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a solvent mixture of dimethylformamide and water under stirring conditions . This reaction yields the desired product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Naphthyridine-8-methanamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where reagents such as halogens or alkylating agents are used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Applications De Recherche Scientifique
1,6-Naphthyridine-8-methanamine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its role in developing new therapeutic agents for various diseases, including cancer and viral infections.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,6-Naphthyridine-8-methanamine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The specific functionalization of the naphthyridine core can lead to targeted activity, such as anti-HIV or anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,6-Naphthyridine: Shares the same core structure but lacks the aminomethyl group.
1,8-Naphthyridine: Another isomer with different positioning of nitrogen atoms.
Benzo[h][1,6]naphthyridine: Contains an additional benzene ring fused to the naphthyridine core.
Uniqueness
1,6-Naphthyridine-8-methanamine is unique due to its specific aminomethyl substitution, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacologically active compound, making it a valuable target for drug development and other applications .
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
1,6-naphthyridin-8-ylmethanamine |
InChI |
InChI=1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h1-3,5-6H,4,10H2 |
Clé InChI |
SJEPVZDSHNOWLG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CN=CC(=C2N=C1)CN |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-hydroxy-5,7-dimethylspiro[chromene-2,1'-cyclobutan]-4(3H)-one](/img/structure/B8613754.png)










![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]methanesulfonamide](/img/structure/B8613844.png)

